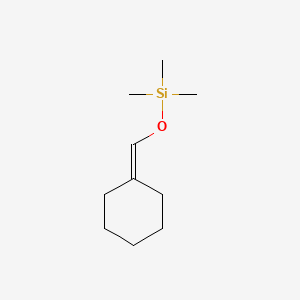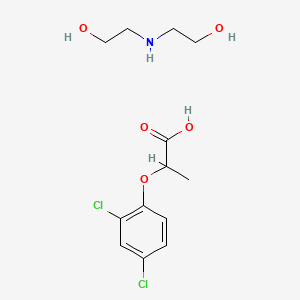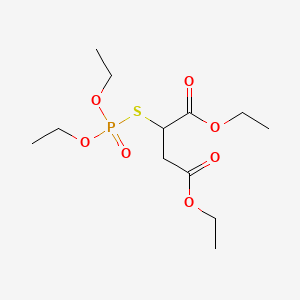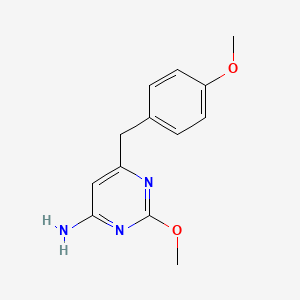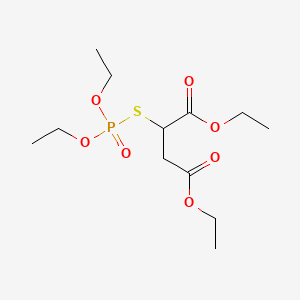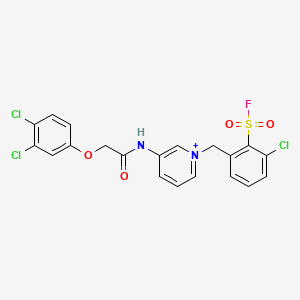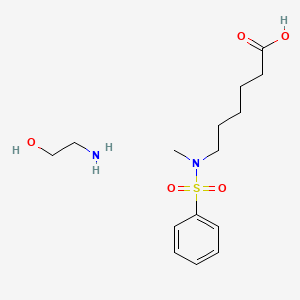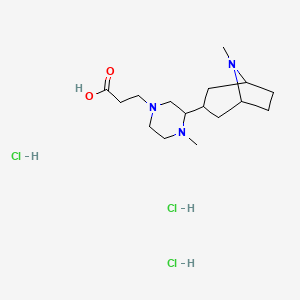
6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid is a synthetic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of an iodoacetyl group, which imparts unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Iodoacetyl Group: The iodoacetyl group can be introduced via an acylation reaction using iodoacetic acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Amidation: The final step involves the amidation of the chromene derivative with an appropriate amine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chromene core and the iodoacetyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products
Substitution Reactions: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction: Oxidation can yield chromene-2,3-diones, while reduction can produce chroman-2-ols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
科学的研究の応用
6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to modify proteins through the iodoacetyl group.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the biological activity of chromene derivatives.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid involves its ability to interact with biological molecules through the iodoacetyl group. This group can form covalent bonds with nucleophilic residues in proteins, such as cysteine thiols, leading to the modification of protein function. The chromene core may also interact with various molecular targets, contributing to its biological activity.
類似化合物との比較
Similar Compounds
6-Amino-2-oxo-2H-chromene-3-carboxylic acid: Lacks the iodoacetyl group, resulting in different reactivity and biological activity.
6-(Bromoacetyl)amino-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a bromoacetyl group instead of an iodoacetyl group, leading to different reactivity.
6-((Chloroacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid: Contains a chloroacetyl group, which also affects its reactivity and biological properties.
Uniqueness
The presence of the iodoacetyl group in 6-((Iodoacetyl)amino)-2-oxo-2H-chromene-3-carboxylic acid imparts unique chemical reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable compound for biochemical studies and the development of new therapeutic agents.
特性
CAS番号 |
91330-22-2 |
|---|---|
分子式 |
C12H8INO5 |
分子量 |
373.10 g/mol |
IUPAC名 |
6-[(2-iodoacetyl)amino]-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H8INO5/c13-5-10(15)14-7-1-2-9-6(3-7)4-8(11(16)17)12(18)19-9/h1-4H,5H2,(H,14,15)(H,16,17) |
InChIキー |
YONNYWHCUUIWFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1NC(=O)CI)C=C(C(=O)O2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


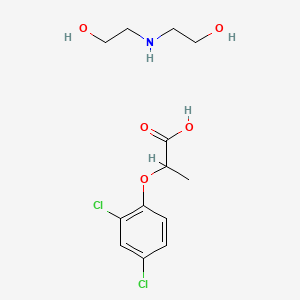
![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)
